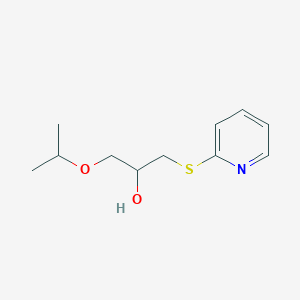
2-(4-nitrophenyl)quinoline-4-carbohydrazide
Descripción general
Descripción
2-(4-nitrophenyl)quinoline-4-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-nitrophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the disruption of cell signaling pathways involved in cell proliferation and survival . This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds share a similar quinoline and hydrazide scaffold but differ in the substituents attached to the hydrazide moiety.
4-hydroxy-2-quinolones: These compounds have a quinoline core but differ in the functional groups attached to the ring.
Uniqueness
2-(4-nitrophenyl)quinoline-4-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit EGFR kinase and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c17-19-16(21)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)20(22)23/h1-9H,17H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPRNJXVVRIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine;hydrochloride](/img/structure/B3845472.png)

![2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845494.png)
![2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3845501.png)
![[1-(furan-2-ylmethyl)piperidin-2-yl]methanol](/img/structure/B3845529.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)

![N,N'-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B3845557.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)

